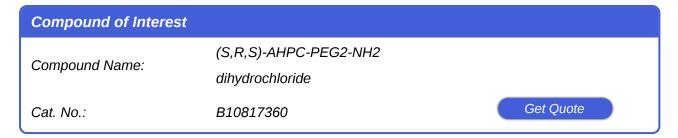




Application of (S,R,S)-AHPC-PEG2-NH2 in Neurodegenerative Disease Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins that lead to cellular toxicity and neuronal death.[1][2] A groundbreaking therapeutic strategy, known as Proteolysis Targeting Chimeras (PROTACs), has emerged to selectively eliminate these pathogenic proteins.[3] PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[4]

(S,R,S)-AHPC-PEG2-NH2 is a crucial chemical building block for the synthesis of PROTACs. [3][5][6] It is not a standalone therapeutic agent but a sophisticated linker-ligand conjugate. It consists of:

- (S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[1]
- PEG2: A two-unit polyethylene glycol (PEG) linker that provides appropriate spacing and can improve the solubility and permeability of the final PROTAC molecule.
- -NH2 (Amine): A reactive primary amine handle that serves as a conjugation point for a ligand designed to bind a specific pathogenic protein (the "warhead").[5]

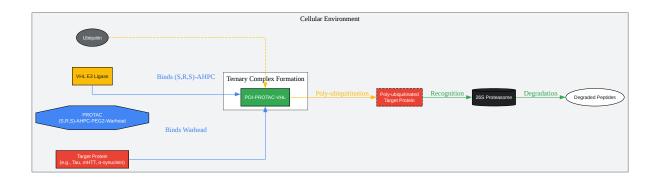


By using (S,R,S)-AHPC-PEG2-NH2, researchers can synthesize custom PROTACs to target and induce the degradation of key proteins implicated in neurodegenerative diseases, such as Tau, α-synuclein, and mutant Huntingtin (mHTT).[7][8][9][10]

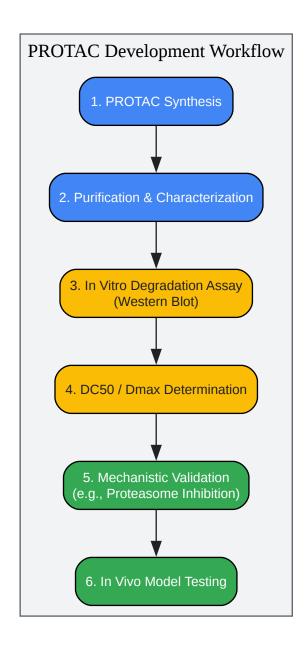
Principle of Application: PROTAC-Mediated Protein Degradation

The fundamental role of a PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2 is to act as a molecular bridge. The PROTAC simultaneously binds to the target protein (e.g., hyperphosphorylated Tau) via its "warhead" and to the VHL E3 ligase via its (S,R,S)-AHPC moiety. This induced proximity results in the formation of a ternary complex (Target Protein—PROTAC—VHL), which triggers the E3 ligase to transfer ubiquitin molecules to the target protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, effectively clearing it from the cell.

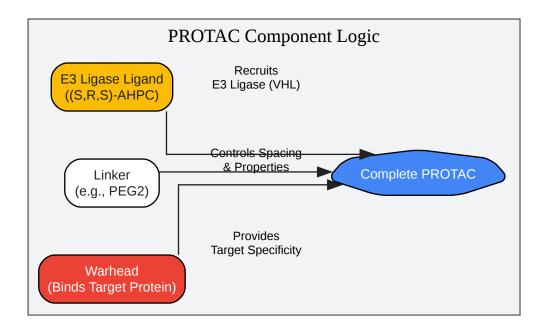












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